molecular formula C15H15Cl2NO2S3 B2406996 4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705873-33-1

4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2406996
CAS No.: 1705873-33-1
M. Wt: 408.37
InChI Key: YDLANPAYBPIPNU-UHFFFAOYSA-N
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Description

4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring, a thiophene ring, and a dichlorophenyl sulfonyl group

Preparation Methods

The synthesis of 4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazepane ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the thiophene ring: This step often involves a coupling reaction, such as a Suzuki or Stille coupling, to attach the thiophene ring to the thiazepane core.

    Attachment of the dichlorophenyl sulfonyl group: This can be done through a sulfonylation reaction, where the dichlorophenyl group is introduced using a sulfonyl chloride reagent under basic conditions.

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The dichlorophenyl sulfonyl group can be reduced to a sulfide or thiol.

    Substitution: The chlorine atoms on the dichlorophenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.

Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of 4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

4-((2,5-Dichlorophenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane can be compared with other compounds that have similar structural features, such as:

    4-(2,5-Dichlorophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol: This compound also contains a dichlorophenyl group and a thiophene ring, but has a different core structure.

    (2,5-Dichlorophenyl)(thiophen-2-yl)methanol: This compound has a similar dichlorophenyl and thiophene moiety but lacks the thiazepane ring.

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2,5-dichlorophenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2NO2S3/c16-11-3-4-12(17)15(10-11)23(19,20)18-6-5-14(22-9-7-18)13-2-1-8-21-13/h1-4,8,10,14H,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDLANPAYBPIPNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2NO2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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